molecular formula C21H21FN4O3S B2951310 1-ethyl-4-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)piperazine-2,3-dione CAS No. 868965-27-9

1-ethyl-4-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)piperazine-2,3-dione

Cat. No.: B2951310
CAS No.: 868965-27-9
M. Wt: 428.48
InChI Key: QZXSNHCHYDQKCP-UHFFFAOYSA-N
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Description

1-ethyl-4-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)piperazine-2,3-dione is a synthetic small molecule designed for research applications. Its structure incorporates multiple pharmacologically relevant motifs, including a dihydropyrazole core, a fluorophenyl ring, a thiophene heterocycle, and a piperazine-2,3-dione moiety. Pyrazole derivatives are a well-studied class of compounds reported to exhibit a broad spectrum of biological properties, such as antimicrobial and antifungal activities . The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry, as the high electronegativity of halogens can enhance biological activity and influence the compound's metabolic properties . The integrated piperazine-2,3-dione unit is a distinctive feature that may contribute to hydrogen bonding interactions with biological targets. This complex structure makes it a valuable chemical tool for researchers in drug discovery and development, particularly for investigating new antimicrobial agents or for studying structure-activity relationships (SAR) in heterocyclic chemistry. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-ethyl-4-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c1-2-24-9-10-25(21(29)20(24)28)13-19(27)26-17(14-5-7-15(22)8-6-14)12-16(23-26)18-4-3-11-30-18/h3-8,11,17H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXSNHCHYDQKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-4-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)piperazine-2,3-dione is a complex organic molecule that features both a piperazine and a pyrazole moiety, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN3O3SC_{19}H_{22}FN_3O_3S, with a molecular weight of approximately 393.45 g/mol. The structure includes:

  • Piperazine ring : Known for its role in various pharmacological agents.
  • Pyrazole moiety : Associated with anti-inflammatory, anticancer, and antimicrobial activities.
  • Fluorophenyl and thiophene substituents : These groups enhance the biological activity due to their electronic properties.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reported growth inhibition zones ranging from 14 to 17 mm against these pathogens .

Anti-Proliferative Effects

The anti-proliferative activity against cancer cell lines is another notable feature. The compound was evaluated using the MTT assay against several human cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7). Results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .

Table 1: Anti-Proliferative Activity of Similar Compounds

CompoundCell LineIC50 (µM)
DoxorubicinHePG-20.5
Compound AMCF-70.7
Compound BPC-30.9

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's structure suggests potential inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Studies have shown that similar compounds have IC50 values in the range of 60–70 µg/mL against inflammation models .

The biological activities of this compound can be attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the pyrazole ring is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Interference with Cell Signaling Pathways : The piperazine component may modulate signaling pathways involved in cell proliferation and apoptosis.
  • Electrophilic Nature : The fluorophenyl group enhances electrophilicity, allowing for interactions with various biomolecules.

Study on Antimicrobial Efficacy

A study conducted on similar pyrazole derivatives demonstrated significant antibacterial activity against multi-drug-resistant strains. The results suggested that modifications in substituents could enhance efficacy .

Evaluation of Anti-Cancer Properties

In a comparative study involving multiple derivatives, it was found that those with halogen substitutions on the phenyl ring exhibited superior anti-cancer properties compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what are the critical intermediates?

  • Methodology : The compound’s synthesis involves multi-step protocols. A common approach includes:

  • Step 1 : Condensation of hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) to form pyrazoline intermediates .
  • Step 2 : Reaction of pyrazoline intermediates with ethyl chloroacetoacetate or similar reagents to introduce the oxoethyl-piperazine-dione moiety. Non-isolable intermediates may form during this step, requiring careful reaction monitoring .
  • Step 3 : Final functionalization via coupling reactions (e.g., Vilsmeier-Haack-Arnold formylation or HOBt/TBTU-mediated amide bond formation) to install fluorophenyl and thiophene substituents .
    • Critical Parameters :
Reaction StepKey ReagentsSolventTemperatureYield Range
Pyrazoline formationHydrazine hydrate, α,β-unsaturated ketonesEthanolReflux60-75%
Oxoethyl-piperazine couplingEthyl chloroacetoacetate, DMFDioxane80-100°C40-55%
Final functionalizationHOBt, TBTU, NEt₃DMFRT to 50°C30-45%

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., fluorophenyl protons at δ 7.2-7.8 ppm; thiophene protons at δ 6.8-7.1 ppm) .
  • X-ray Crystallography : To confirm the dihedral angles between pyrazoline and piperazine rings (e.g., angles ranging 15-25°, indicating planar stability) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ ≈ 480-500 Da) .

Q. What safety precautions are required when handling this compound?

  • Methodology :

  • Hazard Identification : Skin/eye irritation (Category 2A); use PPE (gloves, goggles) and fume hoods .
  • Storage : Store at 2-8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the dione moiety .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly for the pyrazoline intermediate?

  • Methodology :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
  • Solvent Optimization : Replace ethanol with THF or DCM to reduce side reactions (e.g., over-oxidation of thiophene) .
  • Reaction Monitoring : In-situ FTIR to track hydrazone formation (C=N stretch at 1600-1650 cm⁻¹) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Analog Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity shifts .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gap analysis) to predict electronic effects on binding affinity .

Q. How are contradictions in biological activity data resolved (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition assays) to calibrate activity measurements .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to identify degradation products that may alter bioactivity .

Q. What experimental designs are used to evaluate selectivity against off-target proteins?

  • Methodology :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., using KINOMEscan®) to identify cross-reactivity .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation temperatures .

Q. How is solvent stability assessed, and what degradation pathways are observed?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
  • Key Findings :
ConditionMajor Degradation ProductMechanism
AcidicHydrolysis of dione to dicarboxylic acidNucleophilic attack
OxidativeSulfoxide formation (thiophene ring)Radical-mediated oxidation

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